Pharmacokinetics of 1-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid in vitro
Pharmacokinetics of 1-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid in vitro
An In-Depth Technical Guide to the In Vitro Pharmacokinetic Profiling of 1-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid
Abstract
This guide provides a comprehensive framework for the in vitro characterization of 1-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid, a novel chemical entity (NCE). As pyrazole-containing structures are prevalent in modern pharmacophores, a thorough understanding of their absorption, distribution, metabolism, and excretion (ADME) properties is critical during early-stage drug discovery.[1][2][3][4] This document details the strategic application and technical execution of a suite of in vitro assays designed to build a robust pharmacokinetic profile. We will explore the causality behind experimental choices, from fundamental physicochemical characterization to complex cell-based assays, providing field-proven insights for researchers, scientists, and drug development professionals. The objective is to establish a self-validating system of protocols that not only generates precise data but also provides a predictive foundation for subsequent in vivo studies.[5][6]
Introduction: The Strategic Imperative of Early In Vitro ADME
In modern drug discovery, the "fail early, fail cheap" paradigm is paramount. Identifying compounds with fatal ADME liabilities before significant resource investment is essential.[5] In vitro ADME assays are the cornerstone of this strategy, providing critical insights into a compound's potential pharmacokinetic behavior.[6][7] For our subject compound, 1-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid, two structural features immediately inform our experimental strategy: the pyrazole core and the carboxylic acid moiety . The pyrazole ring can influence metabolic stability and lipophilicity, while the carboxylic acid group is a key determinant of solubility, plasma protein binding, and is a potential target for Phase II metabolism, specifically glucuronidation.[3][8] This guide outlines a logical, tiered approach to characterizing this NCE.
Fundamental Physicochemical Properties
Before any biological assay, a baseline physicochemical characterization is required. These properties govern how the compound will behave in aqueous and lipid environments, directly impacting every subsequent ADME process. For a carboxylic acid, pKa is especially critical as it determines the ionization state at physiological pH, which in turn affects solubility, permeability, and binding.[9][10]
| Parameter | Experimental Method | Rationale & Expected Outcome |
| pKa | Potentiometric titration or UV-spectrophotometry | To determine the ionization constant of the carboxylic acid. Expected pKa ~3.5-4.5. This confirms the compound will be predominantly ionized (anionic) at physiological pH 7.4.[9][10] |
| LogD at pH 7.4 | Shake-flask method (octanol/water) | To measure the lipophilicity of the ionized and unionized forms at physiological pH. This is a key predictor of membrane permeability and protein binding. |
| Aqueous Solubility | Kinetic and Thermodynamic methods (HPLC-UV) | To determine the dissolution limits in physiological buffers. The carboxylic acid moiety may enhance solubility, but the butyl and ethyl groups increase lipophilicity. Poor solubility can be a major developmental hurdle.[11][12] |
Absorption: Intestinal Permeability
For an orally administered drug, crossing the intestinal epithelium is the first major hurdle. The Caco-2 cell permeability assay is the industry gold standard for predicting human intestinal absorption.[13][14][15][16] Caco-2 cells, derived from human colorectal carcinoma, differentiate into a polarized monolayer that mimics the intestinal barrier, complete with tight junctions and functional efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[15][17]
Causality Behind Experimental Design
We perform a bidirectional assay, measuring transport from the apical (AP, gut lumen) to basolateral (BL, blood) side and vice-versa. This allows calculation of the efflux ratio (ER) . An ER greater than 2 suggests the compound is actively pumped out of the cell by efflux transporters, a common mechanism of poor oral bioavailability.[13] The inclusion of specific inhibitors can confirm which transporter is responsible.[17]
Experimental Protocol: Caco-2 Permeability
-
Cell Culture: Seed Caco-2 cells onto Transwell™ inserts and culture for 18-22 days to allow for differentiation and formation of a confluent monolayer.[13]
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to confirm tight junction integrity. Use a low-permeability marker like Lucifer Yellow to validate the monolayer.
-
Assay Initiation:
-
A-B Assay: Add the test compound (e.g., at 10 µM) to the apical (AP) chamber.
-
B-A Assay: In a separate plate, add the same concentration of the test compound to the basolateral (BL) chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sampling: At the end of the incubation, take samples from the receiver chambers (BL for the A-B assay, AP for the B-A assay) and from the donor chambers.
-
Quantification: Analyze the concentration of the test compound in all samples using a validated LC-MS/MS method.
-
Calculation: Calculate the apparent permeability coefficient (Papp) and the Efflux Ratio.
Data Interpretation
| Parameter | Formula | Interpretation |
| Papp (A→B) | (dQ/dt) / (A * C₀) | High (>10 x 10⁻⁶ cm/s): High absorption expected. Moderate (2-10 x 10⁻⁶ cm/s): Moderate absorption. Low (<2 x 10⁻⁶ cm/s): Poor absorption likely. |
| Efflux Ratio (ER) | Papp (B→A) / Papp (A→B) | ER > 2: Suggests active efflux. Further studies with P-gp/BCRP inhibitors are warranted.[13] ER < 2: Efflux is not a primary concern. |
Distribution: Plasma Protein Binding (PPB)
Once absorbed, a drug's distribution is heavily influenced by its binding to plasma proteins like albumin and α1-acid glycoprotein.[18] Only the unbound (free) fraction of a drug is available to exert a pharmacological effect and to be metabolized or excreted.[18] High plasma protein binding can limit efficacy and lower clearance. For an acidic compound, binding to albumin is often significant. The gold standard for measuring PPB is Equilibrium Dialysis .[18][19]
Causality Behind Experimental Design
Equilibrium dialysis is preferred because it is less susceptible to the experimental artifacts that can affect other methods like ultrafiltration.[19] The system consists of two chambers separated by a semi-permeable membrane. The test compound in plasma is placed on one side, and buffer is on the other. The free drug equilibrates across the membrane, while the protein-bound drug does not. Analysis of both chambers at equilibrium provides a direct measure of the free fraction.
Experimental Protocol: Equilibrium Dialysis
-
Device Preparation: Pre-soak the dialysis membrane (e.g., 10 kDa MWCO) as required. Assemble the 96-well dialysis apparatus.
-
Sample Preparation: Spike the test compound into control plasma (human, rat) at a relevant concentration (e.g., 1-5 µM).
-
Loading: Load the plasma sample into one chamber (the "plasma side") and an equal volume of phosphate-buffered saline (PBS, pH 7.4) into the adjacent chamber (the "buffer side").
-
Equilibration: Seal the unit and incubate at 37°C on an orbital shaker for 4-6 hours to allow the system to reach equilibrium.
-
Sampling: After incubation, carefully collect aliquots from both the plasma and buffer chambers.
-
Analysis: Determine the concentration of the test compound in both aliquots by LC-MS/MS. To account for matrix effects, concentrations are measured against matrix-matched calibration curves.
-
Calculation: Calculate the fraction unbound (fu).
Data Interpretation
| Parameter | Formula | Interpretation |
| Fraction Unbound (fu) | Conc_buffer / Conc_plasma | fu > 0.1 (Binding < 90%): Low binding. 0.01 < fu < 0.1 (Binding 90-99%): Moderate to high binding. fu < 0.01 (Binding > 99%): Very high binding.[20] This can significantly impact the pharmacokinetic profile and requires careful consideration, though recent ICH M12 guidance allows for the use of accurately measured values below 1%.[20][21] |
| Recovery (%) | (Total amount post-dialysis / Total amount pre-dialysis) * 100 | Should be within 80-120% to ensure compound stability and minimal non-specific binding to the device. |
Metabolism: Stability and Metabolite Identification
Metabolism is the body's process of chemically modifying xenobiotics to facilitate their excretion. The rate of metabolism is a primary determinant of a drug's half-life and oral bioavailability. For our NCE, key questions are: Is it stable? And which enzymes are responsible for its breakdown?
Causality Behind Experimental Design: Microsomes vs. Hepatocytes
We employ a two-tiered approach to assess metabolic stability.[22]
-
Liver Microsomes: These are vesicles of the endoplasmic reticulum and contain the majority of the Cytochrome P450 (CYP) enzymes, which are responsible for most Phase I (oxidative) metabolism.[22] This is a cost-effective initial screen.
-
Hepatocytes: These are intact liver cells and are considered the "gold standard" for in vitro metabolism studies.[22] They contain the full complement of metabolic machinery, including both Phase I (e.g., CYPs) and Phase II (e.g., UGTs) enzymes, as well as transporters. Given that our compound has a carboxylic acid, assessing its stability in hepatocytes is crucial to capture potential glucuronidation (a Phase II pathway).[8][23]
Experimental Protocol: Metabolic Stability
-
Preparation: Prepare a solution of the test compound (e.g., 1 µM final concentration) in buffer.
-
Incubation Mixture: In a 96-well plate, combine the test compound with liver microsomes (e.g., 0.5 mg/mL) or cryopreserved hepatocytes. Include positive control compounds (one high-turnover, one low-turnover).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Reaction Initiation: Start the reaction by adding a pre-warmed cofactor solution (NADPH for microsomes; it is already present in hepatocytes).
-
Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in specific wells by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate proteins.
-
Analysis: Analyze the supernatant for the remaining parent compound using LC-MS/MS.
-
Calculation: Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Data Interpretation
| Parameter | Interpretation (Human Liver Microsomes) |
| In Vitro t½ | > 30 min: Low Clearance. 10-30 min: Intermediate Clearance. < 10 min: High Clearance. |
| Intrinsic Clearance (CLint) | Provides a quantitative measure of metabolic rate, useful for in vitro-in vivo extrapolation (IVIVE). |
Drug-Drug Interaction (DDI) Potential: CYP450 Inhibition
A crucial aspect of a drug's safety profile is its potential to inhibit CYP enzymes, which could lead to dangerous drug-drug interactions (DDIs) by elevating the plasma levels of co-administered drugs.[24][25] Regulatory agencies like the FDA require testing against the most clinically relevant CYP isoforms.[26][27][28][29]
Causality Behind Experimental Design
This assay determines the concentration of the test compound required to inhibit 50% of a specific CYP enzyme's activity (the IC50 value). We use human liver microsomes as the enzyme source and a specific, probe substrate for each CYP isoform.[24] The rate of formation of the probe substrate's metabolite is measured in the presence of increasing concentrations of our test compound. A potent inhibition (low IC50 value) signals a potential DDI risk that must be investigated further.[30]
Experimental Protocol: CYP Inhibition IC50 Determination
-
Enzyme/Inhibitor Incubation: Pre-incubate human liver microsomes with a range of concentrations of the test compound (e.g., 0.1 to 100 µM) and a positive control inhibitor.
-
Reaction Initiation: Initiate the reaction by adding a cocktail of CYP-specific probe substrates and NADPH.
-
Incubation: Incubate at 37°C for a short, defined period (e.g., 10 minutes) that is within the linear range of metabolite formation.
-
Reaction Termination: Stop the reaction with cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge to remove protein and analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolites for each CYP isoform.
-
Calculation: Plot the percent inhibition versus the log of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Interpretation
| CYP Isoform | Probe Substrate | IC50 Value (µM) | DDI Risk Interpretation |
| CYP1A2 | Phenacetin | > 50 | Low Risk |
| CYP2C9 | Diclofenac | 5 - 50 | Moderate Risk - Further investigation may be needed. |
| CYP2C19 | S-Mephenytoin | < 5 | High Risk - Warrants static model calculations or a clinical DDI study.[20][27] |
| CYP2D6 | Dextromethorphan | > 50 | Low Risk |
| CYP3A4 | Midazolam | > 50 | Low Risk |
Note: The table shows hypothetical data for illustrative purposes. The DDI risk interpretation depends on complex calculations involving the IC50, plasma protein binding, and anticipated clinical exposure levels as outlined in FDA and ICH guidance.[20][27]
Integrated Summary and Path Forward
The successful execution of this in vitro ADME panel provides a foundational pharmacokinetic fingerprint of 1-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid. By synthesizing the data from each assay, we can build a holistic profile:
-
Physicochemical Properties: Do solubility or lipophilicity present any immediate flags?
-
Absorption: Is the compound likely to be well-absorbed, or is it a substrate for efflux transporters?
-
Distribution: Is it highly bound to plasma proteins, potentially limiting its free exposure?
-
Metabolism: Is it cleared rapidly by the liver? Is Phase II metabolism a significant pathway?
-
DDI Risk: Does it pose a significant risk of inhibiting key CYP enzymes?
This integrated profile allows for an early-stage risk assessment and guides the next steps in the drug discovery cascade. If the profile is favorable, the data can be used to design the first in vivo pharmacokinetic studies in animal models. If liabilities are identified (e.g., high clearance, potent CYP inhibition), this information provides a clear rationale for either terminating the compound or directing medicinal chemistry efforts to mitigate the identified issues.
References
-
How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. (n.d.). BioAgilytix. Retrieved from [Link]
-
In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories. Retrieved from [Link]
-
Caco-2 Permeability Assay. (n.d.). Evotec. Retrieved from [Link]
-
In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. (2017, October 25). Federal Register. Retrieved from [Link]
-
van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Discovery, 1(2), 175-185. Retrieved from [Link]
-
Assays | ADMET & DMPK | Caco-2 Permeability. (n.d.). Concept Life Sciences. Retrieved from [Link]
-
Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111-2119. Retrieved from [Link]
-
Bédard, A., et al. (2021). A Transporter-Independent Measure of Caco-2 Cell Permeability in Drug Design and Development. Molecular Pharmaceutics, 18(12), 4449-4458. Retrieved from [Link]
-
In Vitro ADME Services. (n.d.). Frontage Laboratories. Retrieved from [Link]
-
Drug-Drug Interactions: FDA Issues Guidance on Clinical, In Vitro Studies. (2020, January 23). RAPS. Retrieved from [Link]
-
In Vitro ADME. (n.d.). Selvita. Retrieved from [Link]
-
ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments. (2024, October 9). FDA. Retrieved from [Link]
-
Prueksaritanont, T., Chu, X., & Gibson, C. R. (2013). Drug-Drug Interactions: Regulatory Guidance and An Industry Perspective. The AAPS Journal, 15(3), 629-645. Retrieved from [Link]
-
In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies--Study Design, Data Analysis, and Clinical Implications; Draft Guidances or Industry; Availability. (n.d.). Regulations.gov. Retrieved from [Link]
-
Synthesis, Physiochemical Evaluation and Structural Characterization of Novel Pyrazole Derivatives. (2019). ResearchGate. Retrieved from [Link]
-
Bell, F. W., et al. (1995). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. Journal of Medicinal Chemistry, 38(25), 4929-4936. Retrieved from [Link]
-
Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2024). Retrieved from [Link]
-
CYP Inhibition Assay. (n.d.). LifeNet Health LifeSciences. Retrieved from [Link]
-
Paine, M. F., et al. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 45(4), 400-408. Retrieved from [Link]
-
Quiroga-Varela, J. C., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(17), 5595. Retrieved from [Link]
-
Cytochrome P450 Assays. (n.d.). Charles River Laboratories. Retrieved from [Link]
-
How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. (2022, December 12). Visikol. Retrieved from [Link]
-
Iannitelli, A., et al. (2022). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. Molecules, 27(11), 3619. Retrieved from [Link]
-
Comparisons of pKa and Log P values of some carboxylic and phosphonic acids: Synthesis and measurement. (1995). ResearchGate. Retrieved from [Link]
-
Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. (1995). Semantic Scholar. Retrieved from [Link]
-
Bell, F. W., et al. (1995). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. Journal of Medicinal Chemistry, 38(25), 4929-4936. Retrieved from [Link]
-
The physicochemical and drug-likeness of pyrazole-based derivatives 7c and 11a. (2021). ResearchGate. Retrieved from [Link]
-
CYP Inhibition Assays. (n.d.). Eurofins Discovery. Retrieved from [Link]
-
Sawamura, R., et al. (2010). Predictability of idiosyncratic drug toxicity risk for carboxylic acid-containing drugs based on the chemical stability of acyl glucuronide. Drug Metabolism and Disposition, 38(10), 1857-1864. Retrieved from [Link]
-
Plasma Protein Binding & ICH M12: Assay Advances. (n.d.). Pharmaron. Retrieved from [Link]
-
pKa – LogP plot for methoxy‐substituted carboxylic acids and their derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Plasma Protein Binding Assay. (n.d.). Evotec. Retrieved from [Link]
-
Overview of metabolic pathways of carboxylic-acid-containing drugs leading to idiosyncratic toxicity. (n.d.). ResearchGate. Retrieved from [Link]
-
Predictability of Idiosyncratic Drug Toxicity Risk for Carboxylic Acid-Containing Drugs Based on the Chemical Stability of Acyl Glucuronide. (2010). Semantic Scholar. Retrieved from [Link]
-
Bailey, M. J., et al. (2015). Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. Chemical Research in Toxicology, 28(12), 2262-2272. Retrieved from [Link]
-
Al-Hourani, B. J. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Retrieved from [Link]
-
1-tert-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid. (n.d.). NextSDS. Retrieved from [Link]
-
Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. (2012). PubMed. Retrieved from [Link]
-
Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. (2021). Retrieved from [Link]
-
Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. (2014). PubMed. Retrieved from [Link]
-
Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. (2010). NCBI. Retrieved from [Link]
-
1-Ethyl-1H-pyrazole-5-carboxylic acid Safety Data Sheet. (2020). Retrieved from [Link]
-
Ethyl 4-pyrazolecarboxylate. (n.d.). NIST WebBook. Retrieved from [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. mdpi.com [mdpi.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. selvita.com [selvita.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Caco-2 Permeability | Evotec [evotec.com]
- 14. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 16. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mattek.com [mattek.com]
- 19. evotec.com [evotec.com]
- 20. fda.gov [fda.gov]
- 21. pharmaron.com [pharmaron.com]
- 22. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 23. Predictability of idiosyncratic drug toxicity risk for carboxylic acid-containing drugs based on the chemical stability of acyl glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. enamine.net [enamine.net]
- 25. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 26. criver.com [criver.com]
- 27. Federal Register :: In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability [federalregister.gov]
- 28. raps.org [raps.org]
- 29. regulations.gov [regulations.gov]
- 30. lnhlifesciences.org [lnhlifesciences.org]
